N-DesMethyl Asenapine HCL 13C6
Description
N-DesMethyl Asenapine Hydrochloride 13C6 is a chemical compound with the molecular formula C16H14ClNO. It is a derivative of Asenapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The compound is characterized by the presence of a 13C6 isotopic label, which is often used in scientific research for tracing and analytical purposes .
Properties
CAS No. |
1261393-91-2 |
|---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
277.698 |
InChI |
InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1/i5+1,6+1,7+1,10+1,12+1,16+1 |
InChI Key |
DQUCRGAOGUQHJQ-UNRRPHQESA-N |
SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-DesMethyl Asenapine Hydrochloride 13C6 typically involves the demethylation of Asenapine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N-DesMethyl Asenapine Hydrochloride 13C6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired isotopic label .
Chemical Reactions Analysis
Types of Reactions: N-DesMethyl Asenapine Hydrochloride 13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-DesMethyl Asenapine Hydrochloride 13C6 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-DesMethyl Asenapine Hydrochloride 13C6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Asenapine and its metabolites.
Biology: Employed in metabolic studies to trace the biotransformation of Asenapine in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-DesMethyl Asenapine Hydrochloride 13C6 is similar to that of Asenapine. It acts as a serotonin and dopamine receptor antagonist, particularly targeting the 5-HT2A and D2 receptors. This antagonistic activity helps to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The compound also exhibits affinity for other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Asenapine: The parent compound, used as an antipsychotic medication.
N-DesMethyl Asenapine: The non-isotopically labeled version of the compound.
Asenapine Maleate: Another derivative of Asenapine used in clinical settings.
Uniqueness: N-DesMethyl Asenapine Hydrochloride 13C6 is unique due to its isotopic labeling with 13C6, which allows for precise tracing and analytical studies. This isotopic label enhances the compound’s utility in research applications, particularly in pharmacokinetic and metabolic studies .
Q & A
Basic Questions
Q. What established protocols are recommended for synthesizing and characterizing N-DesMethyl Asenapine HCL 13C6?
- Methodological Answer : Synthesis typically involves demethylation of asenapine followed by isotopic labeling with 13C6. Purification steps may include recrystallization or chromatography (e.g., HPLC). Characterization requires tandem techniques:
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 13C6 isotopic pattern) and fragmentation pathways.
- Nuclear Magnetic Resonance (NMR) : Validates structural integrity, with 13C NMR critical for isotopic position verification.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% as per industry standards).
Always use certified reference materials (CRMs) for calibration .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key steps:
- Internal Standards : Use stable isotope-labeled analogs (e.g., 13C6-labeled compounds) to correct for matrix effects.
- Validation Parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115% recovery).
- Sample Preparation : Solid-phase extraction (SPE) with pH optimization minimizes interference from plasma proteins .
Q. What critical parameters define validation of a bioanalytical method for this compound?
- Methodological Answer : Follow FDA/ICH guidelines:
- Specificity : No interference from metabolites or matrix components.
- Sensitivity : Limit of quantification (LOQ) ≤1 ng/mL.
- Stability : Assess under storage (-80°C) and processing (room temperature, 24h) conditions.
Document reagent sources and purity (e.g., >98% for reference standards) to ensure reproducibility .
Advanced Research Questions
Q. How should experimental designs account for isotopic effects when using 13C6-labeled N-DesMethyl Asenapine in pharmacokinetic studies?
- Methodological Answer :
- Control Groups : Compare pharmacokinetics of labeled vs. unlabeled compounds to identify isotope-related deviations (e.g., metabolic half-life differences).
- Isotopic Purity : Verify via MS to ensure minimal 12C contamination, which could skew data.
- Cross-Validation : Use unlabeled analogs in parallel studies to confirm observed effects are not artifactual.
Reference materials must be traceable to certified suppliers to minimize variability .
Q. What strategies resolve contradictions in reported pharmacokinetic data for N-DesMethyl Asenapine across studies?
- Methodological Answer : Contradictions often arise from:
- Sample Preparation : Inconsistent SPE protocols or extraction efficiencies. Standardize using CRMs and spike-recovery tests.
- Analytical Conditions : Column type (C18 vs. HILIC), mobile phase pH, and ion source settings (e.g., ESI vs. APCI) impact results.
- Biological Variability : Control for patient demographics (e.g., CYP450 enzyme activity) and storage conditions (e.g., freeze-thaw cycles).
Reanalyze disputed data using harmonized protocols .
Q. How can extraction protocols for this compound from complex matrices be optimized?
- Methodological Answer :
- Solvent Selection : Test mixtures like ethyl acetate:methanol (70:30) for optimal polarity matching.
- pH Adjustment : Target pH 9–10 to enhance analyte solubility in organic phases.
- Recovery Validation : Compare SPE cartridges (e.g., Oasis HLB vs. C8) and include a post-extraction spike to quantify losses.
Document all steps in detail, including centrifugation speed and filtration pore size, to enable replication .
Q. What experimental controls are essential when studying metabolic pathways involving this compound?
- Methodological Answer :
- Blank Matrices : Analyze drug-free plasma/liver microsomes to exclude endogenous interference.
- Stability Controls : Monitor degradation under incubation conditions (e.g., 37°C, 1h).
- Enzyme Inhibition : Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes.
Report all modifications to established protocols (e.g., incubation time adjustments) to clarify data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
